(E)-4-Decen-6-yne
Description
Structure
3D Structure
Properties
CAS No. |
13343-77-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(E)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7+ |
InChI Key |
HAMAIVSPUXRZEN-VQHVLOKHSA-N |
SMILES |
CCCC=CC#CCCC |
Isomeric SMILES |
CCC/C=C/C#CCCC |
Canonical SMILES |
CCCC=CC#CCCC |
Synonyms |
(E)-4-Decen-6-yne |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 4 Decen 6 Yne and Analogs
Stereoselective Construction of the (E)-Decen-yne Framework
The precise arrangement of atoms, or stereochemistry, is crucial in the synthesis of enynes. The desired (E)-configuration of the double bond in the decen-yne framework requires carefully controlled reaction conditions and catalyst selection.
Palladium-Catalyzed Cross-Coupling Strategies for Enyne Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, including the C(sp²)-C(sp) bond crucial for enyne synthesis. core.ac.ukmdpi.com These reactions offer a direct and efficient route to conjugated enynes from readily available starting materials like alkenyl halides and terminal alkynes. core.ac.ukmdpi.com The versatility of palladium catalysis allows for the coupling of a wide range of substrates with high functional group tolerance and stereoselectivity. uwindsor.canobelprize.org
The Sonogashira reaction, a cornerstone of enyne synthesis, typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net Modifications to the classical Sonogashira protocol have been developed to enhance its efficiency, selectivity, and applicability. core.ac.uknih.gov For the synthesis of (E)-enynes, the stereochemistry of the starting vinyl halide is critical, as the reaction generally proceeds with retention of the double bond geometry.
One significant challenge in Sonogashira reactions is the potential for homocoupling of the terminal alkyne. acs.org To address this, various modified protocols have been developed, including the use of specific ligands, copper-free conditions, or alternative bases. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can favor the cross-coupling pathway over homocoupling. The choice of solvent and base can also significantly influence the reaction's outcome.
| Catalyst System | Key Features | Outcome |
| Pd(PPh₃)₄ / CuI | Classic Sonogashira conditions. | Effective for many substrates, but can lead to homocoupling. |
| PdCl₂(PPh₃)₂ / CuI | A common and effective catalyst combination. | Generally provides good yields of cross-coupling products. |
| Pd(OAc)₂ / Ligand | Copper-free conditions can be achieved with appropriate ligands. | Reduces homocoupling byproducts. |
This table summarizes common catalyst systems used in Sonogashira and modified Sonogashira reactions for enyne synthesis.
In substrates containing multiple reactive sites, achieving chemo- and regioselectivity is paramount. core.ac.uk For instance, in the synthesis of complex enynes from dihalogenated alkenes, selectively reacting at one halide position is a significant challenge. Researchers have developed strategies to achieve monoalkynylation with high selectivity. core.ac.uk
Zhu and coworkers reported a notable example of chemo-, regio-, and stereoselective Sonogashira monoalkynylation of a stereodefined 1-bromo-2-chloro-1-alkene. core.ac.uk By carefully selecting the palladium catalyst and reaction conditions, they achieved exclusive coupling at the bromo-position, leaving the chloro-substituent intact for further functionalization. core.ac.uk This approach highlights the ability to fine-tune the reactivity of palladium catalysts to discriminate between different halogen substituents, enabling the stepwise and controlled synthesis of highly functionalized enynes. core.ac.uk
Modified Sonogashira Protocol and its Stereo-outcome
Homocoupling Reactions for the Production of (E)-Enyne-Diols and Related Architectures
While often considered a side reaction in cross-coupling, the homocoupling of terminal alkynes can be a powerful strategy for the synthesis of symmetrical molecules like (E)-enyne-diols. These reactions involve the head-to-head dimerization of two alkyne molecules to form a conjugated enyne system. unizar.es
Recent research has shown that rhodium complexes can be highly effective catalysts for the selective homocoupling of terminal alkynes to produce (E)-enynes. unizar.es For example, a square-planar rhodium monohydride complex has been demonstrated to efficiently catalyze the homocoupling of a variety of terminal alkynes, including α-hydroxyacetylenes, to yield (E)-enynes and (E)-enyne-diols, respectively. unizar.es The mechanism of this transformation is proposed to involve the insertion of the alkyne into the Rh-H bond, followed by reductive elimination of the enyne product. unizar.es
Haloboration-Based Approaches for Stereocontrolled Enyne Formation
Haloboration, the addition of a boron-halogen bond across an alkyne, is a valuable method for creating stereodefined vinylboranes, which are versatile intermediates in organic synthesis. nih.govrsc.org This reaction allows for the controlled installation of both a halogen and a boron moiety across a carbon-carbon triple bond. nih.govrsc.org The resulting vinylborane (B8500763) can then undergo a subsequent palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with a haloalkyne to furnish the desired enyne with high stereoselectivity. researchgate.net
The stereochemical outcome of the haloboration reaction can often be controlled, leading to either the (E) or (Z) vinylborane isomer. nih.gov This control, coupled with the stereoretentive nature of the subsequent Suzuki-Miyaura coupling, provides a powerful tool for the synthesis of stereochemically pure enynes. uwindsor.ca
| Reagent | Stereochemical Outcome | Subsequent Reaction |
| BBr₃ | Can provide access to specific vinylborane isomers. nih.gov | Suzuki-Miyaura coupling with haloalkynes. |
| BCl₃ | Another common reagent for haloboration. nih.gov | Enables formation of C(sp²)-C(sp) bonds. |
This table illustrates the utility of haloboration reagents in the stereocontrolled synthesis of enynes.
Development of Alternative Synthetic Pathways and Catalyst Design for Enyne Synthesis
Beyond the well-established palladium-catalyzed methods, research continues to explore alternative synthetic pathways and novel catalyst designs to improve the efficiency, selectivity, and sustainability of enyne synthesis. This includes the investigation of other transition metals and the development of new catalytic systems. snnu.edu.cnresearchgate.net
The development of catalysts based on more earth-abundant and less toxic metals, such as iron, is a growing area of interest. researchgate.net While still in earlier stages of development compared to palladium catalysis, iron-catalyzed cross-coupling reactions hold promise for more sustainable chemical synthesis. researchgate.net
Furthermore, innovative approaches such as gold-catalyzed cycloisomerizations of enynes can lead to complex molecular architectures, although this is a rearrangement rather than a direct construction of the enyne backbone. acs.org The design of new ligands for transition metal catalysts also plays a crucial role in enhancing reactivity and selectivity in enyne synthesis. nih.gov The ongoing exploration of these alternative methods will undoubtedly lead to even more powerful and versatile strategies for the synthesis of (E)-4-decen-6-yne and a diverse range of related enyne structures.
Methodologies for Purity Optimization and Isomer Separation in Enyne Synthesis
The synthesis of conjugated enynes such as this compound often yields a mixture of geometric isomers, primarily the desired (E)-isomer and the corresponding (Z)-isomer, along with other process-related impurities. The isolation of the pure (E)-isomer is critical for its specific applications, necessitating advanced and efficient purification methodologies. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physicochemical differences between the isomers. Key strategies for purity optimization and isomer separation include preparative chromatography, recrystallization, and techniques that leverage the unique electronic properties of the carbon-carbon double and triple bonds.
A crucial aspect of purity optimization begins with the synthetic route itself. Many modern synthetic methods aim to provide high stereoselectivity, affording the (E)-enyne as the major product and thereby simplifying the purification process. nih.govorganic-chemistry.org For instance, palladium-catalyzed coupling reactions are often designed to yield (E)-isomers with high selectivity. nih.gov However, even with highly selective reactions, trace amounts of the (Z)-isomer and other byproducts are common, requiring sophisticated downstream processing.
Chromatographic Techniques
Chromatography is the most widely employed technique for the separation of enyne isomers. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
Standard Column Chromatography: Flash column chromatography using silica (B1680970) gel is a fundamental and effective method for purifying enynes from non-isomeric impurities. nih.govcsic.esscielo.br The choice of eluent system is critical for achieving good separation. Typically, non-polar solvents like hexanes are mixed with a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether. nih.govcsic.es The polarity of the eluent is carefully tuned to achieve differential migration of the components on the silica gel. For instance, a crude product can be purified on a silica gel column with a gradient of ethyl acetate in hexanes to isolate the target enyne. pku.edu.cnorgsyn.org
High-Performance Liquid Chromatography (HPLC): For separations requiring higher resolution, particularly for challenging isomer separations, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.comresearchgate.net Reverse-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is particularly effective for separating geometric isomers. nih.gov The subtle differences in the shape and polarity between (E) and (Z)-enynes can lead to different retention times on the column, allowing for their separation. Preparative HPLC can be used to isolate gram-scale quantities of the pure isomer. nih.gov The development of a robust HPLC assay is crucial for both analytical quantification of isomeric purity and for preparative isolation. helsinki.fi
Argentation Chromatography (Silver Nitrate (B79036) Chromatography): A particularly powerful technique for separating unsaturated compounds, including the geometric isomers of enynes, is argentation chromatography. silicycle.comuq.edu.au This method utilizes a stationary phase, typically silica gel, that has been impregnated with silver nitrate (AgNO₃). spectrumchemical.comaocs.org The separation mechanism is based on the reversible formation of a weak π-complex between the silver ions (Ag⁺) on the stationary phase and the π-bonds of the alkene and alkyne functionalities in the enyne molecules. silicycle.com
The strength of this interaction depends on the steric accessibility of the double bond. The double bond in the (Z)-isomer is generally more sterically hindered than in the (E)-isomer, leading to a weaker complex with the silver ions. Consequently, the (Z)-isomer typically elutes faster from the column than the (E)-isomer, which is retained more strongly. This differential retention allows for the efficient separation of E/Z isomer mixtures that are often inseparable by conventional silica gel chromatography. researchgate.netsilicycle.com This method is highly effective for obtaining the desired isomer with high purity. uq.edu.au
Interactive Table: Chromatographic Separation Methods for Enyne Analogs
| Method | Stationary Phase | Mobile Phase / Eluent | Compound Type Separated | Purity/Resolution Achieved | Reference |
| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Enyne-ene | Z/E ratio = 1/3.5 isolated | pku.edu.cn |
| Flash Chromatography | Silica Gel | Hexanes/Diethyl Ether | Macrobicyclic Enyne | Isolated pure compound | nih.gov |
| Preparative HPLC | Reverse Phase | Acetonitrile/Water | Acrivastine (E/Z isomers) | Resolution > 2.9 | nih.gov |
| Argentation TLC | AgNO₃-Silica Gel | Varies | Fatty Acid Methyl Esters | Separation based on unsaturation | aocs.org |
| Argentation Column | AgNO₃-Silica Gel | Low-polarity eluents | Alkenes, Terpenes (E/Z) | High efficiency for cis/trans isomers | silicycle.comuq.edu.au |
Recrystallization
Recrystallization is a purification technique used for solid compounds and is highly effective in achieving excellent purity. While this compound is a liquid at room temperature, this method is invaluable for purifying solid precursors or derivatives in a synthetic sequence. The principle relies on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures. An impure solid is dissolved in a hot solvent to form a saturated solution, which upon slow cooling, allows the desired compound to form pure crystals, while the impurities remain dissolved in the mother liquor.
In the context of enyne synthesis, precursors or solid enyne analogs can be purified by recrystallization from appropriate solvents like a mixture of dichloromethane (B109758) and hexane. nsf.gov This method can sometimes be used to selectively crystallize one isomer from a mixture, although this is often unpredictable. researchgate.net For some complex enyne-containing structures, recrystallization is the final step to afford the product with high purity. nih.gov
Mechanistic Investigations and Reactivity of E 4 Decen 6 Yne
Enyne Metathesis Reactions of (E)-Decen-yne Systems
Enyne metathesis encompasses a class of reactions that reorganize the bonds of a substrate containing both an alkene and an alkyne to form a new molecular structure, typically a 1,3-diene. wikipedia.org The driving force behind this transformation is often the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org These reactions can proceed through either an intramolecular pathway, known as Ring-Closing Enyne Metathesis (RCEYM), or an intermolecular pathway, referred to as Cross-Enyne Metathesis (CEM or EYCM). organic-chemistry.org For a linear substrate such as (E)-4-Decen-6-yne, intermolecular reactions are expected unless it is incorporated into a larger structure suitable for cyclization. The mechanism is generally mediated by metal carbene catalysts, with ruthenium complexes being particularly prevalent due to their functional group tolerance and tunable reactivity. organic-chemistry.orgmdpi.com
Two primary mechanistic pathways are considered for ruthenium-catalyzed enyne metathesis: the "ene-then-yne" and "yne-then-ene" pathways. wikipedia.orgmdpi.com In the "ene-then-yne" mechanism, the ruthenium carbene catalyst first reacts with the alkene moiety. Following this initial step, the resulting intermediate engages in an intramolecular reaction with the alkyne. mdpi.com Conversely, the "yne-then-ene" pathway begins with the catalyst's interaction with the alkyne, forming a metallacyclobutene intermediate, which then rearranges and reacts with the alkene. wikipedia.org Density Functional Theory (DFT) studies suggest that for many systems, alkene metathesis is a rapid and reversible process, while the insertion of the alkyne is slower and determines the kinetic regioselectivity. nih.govacs.org
Ring-Closing Enyne Metathesis (RCEYM) with (E)-Enyne Substrates
Ring-Closing Enyne Metathesis (RCEYM) is an intramolecular variant of enyne metathesis that transforms an acyclic enyne into a cyclic compound containing a 1,3-diene. uwindsor.ca The feasibility and outcome of RCEYM are highly dependent on the structure of the starting enyne, including the length and nature of the tether connecting the alkene and alkyne moieties.
The choice of catalyst is critical in enyne metathesis. Ruthenium carbene complexes, often referred to as Grubbs-type catalysts, are widely used. chim.it These catalysts have evolved through several generations, with significant changes in the ligands surrounding the ruthenium center that modulate their activity and stability. researchgate.net
Second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand instead of one of the phosphine (B1218219) ligands found in first-generation catalysts, generally exhibit higher reactivity. researchgate.netbeilstein-journals.org This increased activity is particularly important for challenging substrates, such as those with sterically hindered or electron-deficient multiple bonds. researchgate.net For an (E)-enyne substrate, the catalyst must be active enough to engage with the disubstituted double bond and the internal triple bond.
Ligand effects play a crucial role. For instance, replacing the tricyclohexylphosphine (B42057) (PCy₃) ligand with pyridine (B92270) can alter the catalyst's performance; while PCy₃-containing complexes often show superior performance in RCEYM, pyridine-ligated complexes can be competitive in cross-metathesis reactions. beilstein-journals.org The development of unsymmetrical NHC ligands allows for finer tuning of the catalyst's steric and electronic properties, which can enhance selectivity in specific applications. researchgate.net The interaction of these catalysts with this compound would depend on the specific reaction conditions and desired outcome, with second-generation catalysts being a likely choice for promoting metathesis involving its internal unsaturations.
| Catalyst Generation/Type | Key Ligands | General Reactivity Profile | Applicability to (E)-Decen-yne Systems |
|---|---|---|---|
| Grubbs 1st Gen. | 2x PCy₃ | Good stability, moderate activity. Less effective for hindered or deactivated olefins. | May show limited reactivity with the internal alkyne and disubstituted alkene of this compound. |
| Grubbs 2nd Gen. | 1x PCy₃, 1x NHC | Higher activity and broader substrate scope than 1st Gen. researchgate.net | More effective for activating the internal multiple bonds of this compound. |
| Hoveyda-Grubbs 2nd Gen. | 1x NHC, Chelating Isopropoxystyrene | High stability and initiation rates. Good for cross-metathesis. mdpi.com | A strong candidate for cross-enyne metathesis of this compound, particularly with ethylene (B1197577). |
| Pyridine-ligated NHC Complexes | 1x Pyridine, 1x NHC | Rapid initiation, preference for cross-metathesis over RCM. beilstein-journals.org | Potentially useful for intermolecular reactions of this compound. |
In RCEYM, the stereochemistry of the starting enyne can significantly influence the reaction pathway and product distribution. For substrates designed to undergo cyclization, the pre-existing (E)-geometry of the double bond in a molecule like this compound would be a key factor in determining the stereochemistry of the resulting cyclic diene. The reaction generally favors an exo-pathway for the formation of five- to ten-membered rings. chim.itthieme-connect.de
Stereocontrol in the formation of the new double bond within the 1,3-diene product is a significant challenge. The E/Z selectivity of the macrocyclic dienes formed via RCEYM is not always predictable and can be influenced by ring size. acs.org However, performing the reaction under an ethylene atmosphere has been shown to improve both mode selectivity (exo vs. endo) and E/Z selectivity of the diene product. acs.org The presence of ethylene can induce a competing cross-metathesis with the alkyne, leading to an acyclic diene that subsequently undergoes ring-closing diene metathesis, often with higher stereoselectivity. acs.org For a hypothetical cyclizing substrate based on the this compound framework, the inherent (E)-stereochemistry would be expected to direct the formation of specific diastereomeric intermediates, influencing the final product's geometry. chim.it
Exploration of Catalytic Systems and Ligand Effects (e.g., Ruthenium Carbene Complexes)
Cross-Enyne Metathesis: Intermolecular Coupling Strategies
Cross-Enyne Metathesis (CEM) is an intermolecular reaction that couples an alkene and an alkyne to generate a 1,3-diene. thieme-connect.deresearchgate.net This strategy is highly relevant for this compound, as it is an acyclic molecule. A common and atom-economical approach involves coupling the enyne substrate with ethylene gas to install a terminal vinyl group. mdpi.comresearchgate.net
The substrate scope of cross-enyne metathesis is broad, but challenges arise with certain substitution patterns. beilstein-journals.org Reactions involving terminal alkynes and terminal alkenes tend to be more efficient. thieme-connect.de The compound this compound possesses an internal alkyne and an internal, disubstituted alkene, which presents a greater challenge for the catalyst. Second-generation Grubbs or Hoveyda-Grubbs catalysts are typically required to achieve reasonable conversion rates with such substrates. beilstein-journals.org
Chemo-differentiation is a key consideration. The catalyst must selectively promote the desired enyne metathesis over competing side reactions, most notably alkene self-metathesis. thieme-connect.de Using a gaseous alkene partner like ethylene at elevated pressure can favor the desired cross-reaction and help regenerate the active catalyst. nih.govmdpi.com The reaction tolerates a variety of functional groups, meaning that derivatives of this compound containing esters, ethers, or silyl (B83357) groups could potentially be used. organic-chemistry.orgresearchgate.net
Product selectivity in CEM involves controlling both regioselectivity and stereoselectivity. For an unsymmetrical internal alkyne like that in this compound, regioselectivity determines which part of the alkyne becomes C2 and which becomes C3 of the new diene system. This can sometimes be controlled by using bulky substituents, such as silyl groups, on the alkyne. thieme-connect.de
Stereoselectivity of the newly formed double bond is often difficult to control, and mixtures of (E) and (Z) isomers can be formed. organic-chemistry.org However, in many cross-metathesis reactions, there is a thermodynamic preference for the more stable (E)-isomer. thieme-connect.de The reaction of this compound with a coupling partner like ethylene would be expected to produce a mixture of isomeric 1,3-diene products. The precise ratio would depend heavily on the catalyst, solvent, and reaction conditions employed. mdpi.combeilstein-journals.org
| Potential Product | Description | Key Selectivity Factors |
|---|---|---|
| (5E,7E)-5-Ethyl-nona-5,7-dien-1-yne | Product from metathesis at the alkene moiety. | Unlikely as primary product; represents alkene metathesis, not enyne metathesis. |
| (4E)-4-Propyl-hepta-1,4-diene | Hypothetical product from cleavage and reassembly. | Dependent on catalyst path (regioselectivity). |
| (E)-5-Vinyl-hept-3-ene | Hypothetical product from cleavage and reassembly. | Dependent on catalyst path (regioselectivity). |
| Mixture of Diene Isomers | Expected outcome due to challenges in controlling regio- and stereoselectivity with internal substrates. organic-chemistry.orgthieme-connect.de | Catalyst choice (e.g., Hoveyda-Grubbs II), ethylene pressure, temperature, and reaction time. mdpi.com |
Evaluation of Substrate Scope and Chemo-Differentiation
Detailed Mechanistic Elucidation of Enyne Metathesis Catalytic Cycles
Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbene complexes, transforming an alkene and an alkyne into a 1,3-diene. wikipedia.orgorganic-chemistry.org This process can occur intramolecularly, known as ring-closing enyne metathesis (RCEYM), or intermolecularly, referred to as cross-enyne metathesis. organic-chemistry.org The driving force behind this reaction is the formation of a thermodynamically stable conjugated diene system. wikipedia.orgorganic-chemistry.org Ruthenium-based catalysts, such as the Grubbs catalysts, are commonly employed for these transformations due to their functional group tolerance and commercial availability. organic-chemistry.org
Comparative Analysis of Mechanistic Pathways: "Yne-first" versus "Ene-first" Considerations
The mechanism of enyne metathesis has been a subject of detailed investigation, with two primary pathways proposed: the "yne-first" and the "ene-first" mechanisms. wikipedia.orgdigimat.in The sequence of events—whether the metal carbene catalyst initially reacts with the alkyne or the alkene—has significant implications for the reaction outcome, particularly the regioselectivity. thieme-connect.de
The "yne-first" mechanism, as the name suggests, involves the initial [2+2] cycloaddition of the metal carbene with the alkyne moiety of the enyne substrate. wikipedia.org This step forms a metallacyclobutene intermediate. wikipedia.orgcaltech.edu Subsequent ring-opening of this intermediate generates a new metal carbene, which then undergoes an intramolecular reaction with the alkene to form a metallacyclobutane. wikipedia.org A final retro-[2+2] cycloaddition releases the 1,3-diene product and regenerates a metal carbene species, which can continue the catalytic cycle. wikipedia.org
Conversely, the "ene-first" pathway commences with the reaction of the metal carbene with the alkene portion of the enyne. organic-chemistry.orgdigimat.in This leads to the formation of a metallacyclobutane intermediate. digimat.in This is followed by a sequence of steps that ultimately lead to the diene product. digimat.in Evidence from various studies, including NMR spectroscopy and kinetic analyses, often favors the "ene-first" pathway, especially when using second-generation Grubbs catalysts. organic-chemistry.org However, the "yne-first" mechanism cannot always be ruled out and may operate as a competitive pathway under certain conditions. organic-chemistry.org The choice between these pathways is influenced by factors such as the steric and electronic properties of the substrate and the nature of the catalyst. thieme-connect.de
Characterization of Key Organometallic Intermediates (e.g., Metallacyclobutenes and Metallacyclobutanes)
The catalytic cycle of enyne metathesis proceeds through key organometallic intermediates, namely metallacyclobutanes and metallacyclobutenes. digimat.incaltech.edu The formation of these four-membered rings containing a metal atom is a hallmark of metathesis reactions.
Metallacyclobutanes are formed from the [2+2] cycloaddition of a metal carbene with an alkene. caltech.edu In the context of the "ene-first" pathway of enyne metathesis, the initial interaction between the catalyst and the enyne substrate leads to a metallacyclobutane. digimat.in These intermediates are also central to standard olefin metathesis. caltech.edu
Metallacyclobutenes , on the other hand, arise from the [2+2] cycloaddition of a metal carbene with an alkyne. caltech.edu This intermediate is characteristic of the "yne-first" pathway. wikipedia.org The subsequent ring-opening of the metallacyclobutene leads to the formation of a vinylcarbene complex, which is a crucial step in propagating the catalytic cycle. caltech.edunih.gov While some computational studies suggest that ruthenacyclobut-2-ene structures may not exist as stable local minima, instead leading directly to vinylcarbene complexes, their formation as transition states or transient intermediates is a key feature of the proposed mechanisms. nih.govacs.org
Cycloaddition and Rearrangement Reactions Involving Enyne Motifs
The unique combination of an alkene and an alkyne in enynes like this compound makes them valuable building blocks for the synthesis of complex cyclic and polycyclic structures through various cycloaddition and rearrangement reactions.
Transition-Metal-Catalyzed [n+m] Cycloadditions
Transition metals can catalyze a wide array of cycloaddition reactions involving enynes, where 'n' and 'm' refer to the number of atoms contributed by each reacting component to the newly formed ring.
Rhodium(I) complexes have been shown to catalyze novel intramolecular [3+2] cycloaddition reactions of substrates containing both a vinylcyclopropane (B126155) and an alkyne moiety (1-yne-vinylcyclopropanes). rsc.org In these reactions, the vinylcyclopropane acts as a three-carbon component. pku.edu.cn The reaction proceeds through a catalytic cycle that involves the formation of a substrate-catalyst complex, cleavage of the cyclopropane (B1198618) ring (oxidative addition), insertion of the alkyne, and finally, reductive elimination to afford the bicyclic product. pku.edu.cnacs.org Density Functional Theory (DFT) calculations have indicated that the alkyne insertion step is often the rate-determining and stereoselectivity-determining step of the cycloaddition. acs.orgresearchgate.net These reactions provide an efficient route to cyclopentane- and cyclopentene-fused bicyclic systems. rsc.org
Cobalt complexes are effective mediators for the [2+2+2] cycloaddition of enediynes, which are molecules containing one double bond and two triple bonds. uni-konstanz.de This reaction is a highly atom-economical method for constructing polycyclic compounds. nii.ac.jp The intramolecular version of this reaction can lead to the formation of linearly annulated polycycles. uni-konstanz.de For instance, the cobalt-mediated [2+2+2] cycloaddition of specific enediynes can produce hexahydronaphthalene (B12109599) and decahydroanthracene derivatives. uni-konstanz.de The general mechanism involves the formation of a cobaltacyclopentadiene intermediate from the two alkyne units, which then undergoes a Diels-Alder type cycloaddition with the alkene moiety. uni-konstanz.de In some cases, to avoid undesired side reactions, the diyne and olefin components are linked by a temporary tether, allowing the cycloaddition to proceed in a more controlled intramolecular fashion. uni-konstanz.de
Rhodium(I)-Catalyzed Intramolecular [3+2] Cycloadditions of 1-Yne-Vinylcyclopropanes
Thermal and Catalytic Cyclizations of Enyne-Containing Precursors
The dual functionality of enynes like this compound allows for complex cyclization reactions, which can be initiated either by heat (thermal cyclization) or through the use of a catalyst. These reactions are powerful tools for the synthesis of cyclic and polycyclic molecules.
Enediyne Cycloaromatization and Skeletal Reorganizations
Enediyne cycloaromatization reactions, such as the Bergman cyclization, are thermally or photochemically induced transformations that convert an enediyne into a highly reactive p-benzyne biradical. acs.org This intermediate can then abstract hydrogen atoms from a suitable donor to form an aromatic ring. While the classical Bergman cyclization involves a Z-enediyne, related cycloaromatization pathways exist for other enediyne systems. acs.org
In the context of this compound, which is a conjugated enyne, its structure is a precursor to more complex enediyne systems that can undergo such cyclizations. For instance, the synthesis of larger molecules containing the this compound framework can lead to substrates for these reactions. The efficiency and regioselectivity of these cyclizations can be influenced by various factors, including the substituents on the enediyne core and the reaction conditions (thermal, photochemical, or metal-catalyzed). acs.orgresearchgate.net
Skeletal reorganizations are also a prominent feature of enyne chemistry. mdpi.com Transition metal catalysts, particularly those based on gold and platinum, are known to promote complex rearrangements of enyne frameworks. acs.org These reactions often proceed through intermediates like metal-activated cyclopropyl (B3062369) carbenes, which can undergo various bond cleavages and rearrangements to yield diverse products such as dienes or cyclobutenes. acs.org For unconjugated (E)-enediynes, dual-gold catalysis has been shown to facilitate cascade cycloaromatizations to produce substituted isoindolinones. researchgate.net
Table 1: Examples of Enediyne Cycloaromatization and Skeletal Reorganization Products
| Starting Material Type | Reaction Type | Key Intermediate(s) | Typical Product(s) | Reference(s) |
| Conjugated Enediyne | Bergman Cyclization | p-Benzyne biradical | Aromatic compounds | acs.org |
| Unconjugated (E)-Enediyne | Dual Gold-Catalyzed Cascade Cycloaromatization | Gold-vinylidene, Allenyl-gold | Substituted Isoindolinones | researchgate.net |
| General Enyne | Transition Metal-Catalyzed Rearrangement | Metal-activated cyclopropyl carbene | Dienes, Cyclobutenes | acs.org |
This table provides a generalized overview of reaction types applicable to enediyne systems.
Pinacol (B44631) Rearrangement and Reorganized Product Formation from Enynols
Enynols, which are alcohols containing both alkene and alkyne functionalities, are versatile precursors for skeletal rearrangements. Specifically, the Pinacol rearrangement can be initiated in enynols derived from precursors like this compound. This reaction typically occurs under acidic conditions or with the aid of metal catalysts and involves the 1,2-migration of a substituent to an adjacent carbocationic center.
For example, gold and platinum-catalyzed cycloisomerizations of cis-4,6-dien-1-yn-3-ols can lead to a pinacol-type rearrangement. acs.org In the case of AuCl3 catalysis, the reaction is proposed to proceed through a 6-exo-dig cyclization to form an allyl cation. This cation then undergoes a pinacol rearrangement to yield reorganized cyclopentenyl aldehyde products. acs.org Platinum catalysis, on the other hand, can lead to different products, such as bicyclo[4.1.0]heptenones or reorganized styrenes, depending on the substrate structure and the cyclization pathway (6-endo-dig vs. 5-exo-dig). acs.org
The choice of catalyst and the substitution pattern on the enynol substrate are crucial in determining the reaction outcome and the structure of the reorganized product. These reactions highlight the utility of enynols in generating molecular complexity through controlled skeletal rearrangements.
Hydrofunctionalization and Selective Addition Reactions
Hydrofunctionalization reactions involve the addition of an H-Y group across a carbon-carbon multiple bond. In enynes like this compound, the presence of both an alkene and an alkyne presents challenges and opportunities for regioselective and stereoselective transformations. mdpi.com
Regioselective and Stereoselective Additions to Alkenyl and Alkynyl Bonds
The addition of reagents to the unsymmetrical framework of this compound can, in principle, occur at either the double or the triple bond. Furthermore, the orientation of the addition (Markovnikov vs. anti-Markovnikov) and the stereochemistry of the resulting product are key considerations.
Metal-catalyzed hydrofunctionalization has emerged as a powerful method for achieving high selectivity in these additions. mdpi.com For instance, the addition of hydrogen halides to alkynes can form alkenyl halides. 182.160.97 The regioselectivity of such additions is often governed by the electronic properties of the alkyne and the nature of the catalyst. Rhodium catalysts, for example, have been used for the regioselective addition of arylboronic acids to alkynes. acs.org
Similarly, the addition of sulfenic acids, generated in situ, to enynes proceeds in a regioselective manner to produce 2-sulfinyl dienes. arkat-usa.org The stereoselectivity of these additions can be controlled by using chiral sulfenic acids. arkat-usa.org The ability to selectively functionalize either the alkenyl or alkynyl moiety of an enyne is critical for its application in organic synthesis. rsc.org
Table 2: Regioselective Addition Reactions to Enynes
| Reagent | Catalyst/Conditions | Product Type | Selectivity | Reference(s) |
| Arylboronic Acids | Rhodium complex | Trisubstituted Alkenes | High Regioselectivity | acs.org |
| Sulfenic Acids | Thermal (in situ generation) | 2-Sulfinyl Dienes | Regioselective, Stereoselective (with chiral acids) | arkat-usa.org |
| Hydrogen Halides | N/A | Alkenyl Halides | Governed by electronics | 182.160.97 |
This table illustrates general regioselective additions to enyne systems.
Radical-Mediated Hydroboration Processes
Hydroboration is a classic method for the anti-Markovnikov hydration of alkenes and alkynes. While traditional hydroboration proceeds via a concerted mechanism, radical-mediated hydroboration offers an alternative pathway with distinct selectivity. mdpi.comresearchgate.net
In radical hydroboration, a boryl radical is generated, typically through the use of a radical initiator. organic-chemistry.org This boryl radical then adds to the unsaturated bond. For 1,3-diynes, radical monohydroboration with N-heterocyclic carbene (NHC) boranes has been shown to be highly regioselective and stereoselective, yielding (E)-enynylboranates. mdpi.com The reaction is initiated by a thiyl radical that abstracts a hydrogen from the NHC-borane to generate the active NHC-boryl radical. mdpi.com This radical then adds preferentially to one of the C≡C bonds. mdpi.com
The application of such radical processes to enynes like this compound would involve the selective addition of the boryl radical to either the double or triple bond. The regioselectivity would likely be influenced by steric and electronic factors of both the enyne and the boryl radical.
Emerging Hydrocyanation and Related Catalytic Methods for Enynes
Hydrocyanation, the addition of hydrogen cyanide (HCN) across a multiple bond, is a powerful tool for the synthesis of nitriles. However, the high toxicity of HCN has driven the development of safer and more practical methods using HCN surrogates. acs.org
For alkynes, transition-metal-catalyzed hydrocyanation is an attractive but challenging transformation due to issues with regioselectivity (Markovnikov vs. anti-Markovnikov addition). acs.org While the hydrocyanation of 1,3-diynes is a relatively unexplored area, recent advances have shown that nickel catalysts can effect the regio-divergent hydrocyanation of unsymmetrical 1-aryl-4-silyl-1,3-butadiynes. mdpi.com
For enynes, the development of catalytic hydrocyanation methods would provide a direct route to functionalized alkenyl or alkyl nitriles. The challenge lies in controlling the chemo-, regio-, and stereoselectivity of the cyanide addition. Emerging methods, potentially utilizing catalysts based on nickel, palladium, or cobalt, are being explored to address these challenges. mdpi.com The development of mild cobalt-catalyzed hydrocyanation of olefins with tosyl cyanide represents a step towards safer and more versatile hydrocyanation protocols that could potentially be applied to enyne systems.
Advanced Spectroscopic and Structural Characterization of E 4 Decen 6 Yne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
NMR spectroscopy stands as a powerful tool for determining the carbon skeleton and the stereochemistry of organic molecules. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR for Configuration and Connectivity Elucidation
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the sp² carbons of the double bond and the sp carbons of the alkyne are diagnostic. For instance, in (4Z)-4-iodo-4-decen-6-yne, the alkene carbons resonate at 118.5 ppm. The specific chemical shifts for (E)-4-Decen-6-yne would allow for the complete assignment of the carbon framework.
A representative, though not specific to this compound, data table for interpreting ¹H and ¹³C NMR is provided below.
| Functional Group | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |
| Alkyl (CH₃) | 0.9 - 1.0 | 10 - 25 |
| Alkyl (CH₂) | 1.2 - 1.7 | 20 - 40 |
| Alkenyl (C=CH) | 5.0 - 6.5 | 100 - 150 |
| Alkynyl (C≡CH) | 2.0 - 3.0 | 65 - 90 |
| Alkynyl (C≡C-R) | - | 75 - 100 |
Note: These are general ranges and can be influenced by the surrounding chemical environment.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Analysis
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. scispace.comresearchgate.net For this compound, COSY would show correlations between the protons of the ethyl and propyl groups, as well as between the olefinic protons and their neighboring methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. emerypharma.comcolumbia.edu This is crucial for assigning the proton signal to its corresponding carbon atom in the skeleton. emerypharma.com For every C-H bond in this compound, a cross-peak would be observed in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). emerypharma.comcolumbia.edu This technique is invaluable for connecting different spin systems identified by COSY and for placing quaternary carbons, which have no attached protons. emerypharma.commdpi.com For instance, the protons on the carbons adjacent to the alkyne would show HMBC correlations to the alkynyl carbons, confirming the position of the triple bond.
| 2D NMR Technique | Information Provided |
| COSY | Shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). |
| HSQC | Shows correlations between a carbon atom and the protons directly attached to it (one-bond C-H correlation). |
| HMBC | Shows correlations between a carbon atom and protons that are 2, 3, or even 4 bonds away. |
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. acdlabs.compharmafocuseurope.com It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.netscispace.com This accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound (C₁₀H₁₆), the calculated exact mass is 136.1252. HRMS would be able to confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Ratio Determination
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. diabloanalytical.comunar.ac.id In the context of this compound, GC-MS is used to:
Assess Purity: The gas chromatogram will show a peak for each component in the sample. A pure sample of this compound would ideally show a single major peak. The NIST WebBook provides gas chromatography data for this compound, which can be used as a reference. nist.gov
Determine Isomeric Ratio: If a sample contains a mixture of (E) and (Z) isomers, GC can often separate them, resulting in two distinct peaks. The relative area of these peaks can be used to determine the isomeric ratio. For instance, a study on (4Z)-4-iodo-4-decen-6-yne noted the detection of the trace E-isomer via GC-MS.
Exploration of Advanced Ionization Techniques (e.g., Tube Plasma Ionization)
The method of ionization can significantly impact the information obtained from a mass spectrometry experiment. bitesizebio.com While standard techniques like electron ionization (EI) are common, they can cause extensive fragmentation. acdlabs.com Softer ionization techniques are often preferred to observe the molecular ion.
| Ionization Technique | Principle | Primary Use |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Structural elucidation of small, volatile compounds. |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurements. | Determination of elemental composition. |
| Tube Plasma Ionization (TPI) | A soft ionization technique using plasma. | Preserves the molecular ion, useful for molecular weight determination. |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, a unique spectral fingerprint of the compound is obtained. libretexts.org For this compound, which possesses an internal alkyne, a trans-disubstituted alkene, and alkyl chains, IR spectroscopy provides distinct peaks that confirm its structural features.
The primary vibrational modes for this compound are associated with the stretching and bending of its characteristic bonds: the C-H bonds of the alkyl and vinyl groups, the C=C double bond, and the C≡C triple bond. spectroscopyonline.com
Detailed Research Findings:
The IR spectrum of this compound is characterized by several key absorption bands that allow for unambiguous functional group assignment.
C-H Stretching Vibrations: The spectrum displays absorptions for both sp²-hybridized C-H bonds (alkene) and sp³-hybridized C-H bonds (alkane). The =C-H stretch of the trans-alkene appears in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org In contrast, the various symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and propyl groups occur at frequencies below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range. libretexts.orgpressbooks.pub Because this compound is an internal alkyne, it lacks the characteristic sharp sp-hybridized C-H stretch seen for terminal alkynes around 3300 cm⁻¹. jove.comlibretexts.org
C≡C Stretching Vibration: The internal carbon-carbon triple bond gives rise to a stretching vibration in the 2260-2190 cm⁻¹ range. libretexts.org This absorption is typically weak for internal alkynes due to the low polarity and symmetry of the bond, and in some highly symmetrical cases, it may not be observed at all. libretexts.orglibretexts.org
C=C Stretching Vibration: The trans-disubstituted carbon-carbon double bond exhibits a stretching absorption in the 1680-1665 cm⁻¹ region. libretexts.orglibretexts.org This peak can be of weak to medium intensity.
C-H Bending Vibrations: The most diagnostic peak for the (E)-configuration of the double bond is the out-of-plane C-H bending (wagging) vibration. For trans-disubstituted alkenes, this produces a strong and sharp absorption band in a narrow range around 965 cm⁻¹. spectroscopyonline.comlibretexts.orgquimicaorganica.org This peak is a reliable indicator of the trans stereochemistry. Additional C-H bending (scissoring and rocking) vibrations for the methylene groups in the alkyl chains are expected in the fingerprint region (1470-1375 cm⁻¹). vscht.cz
The following table summarizes the expected characteristic infrared absorption frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| =C-H Stretch | trans-Alkene | 3100-3000 | Medium |
| -C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Medium to Strong |
| C≡C Stretch | Internal Alkyne | 2260-2190 | Weak to Very Weak (or absent) |
| C=C Stretch | trans-Alkene | 1680-1665 | Weak to Medium |
| =C-H Bend (out-of-plane) | trans-Alkene | 980-965 | Strong |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration (when applicable to crystalline derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and its packing within the crystal lattice. While this compound itself is not typically crystalline at standard conditions, its derivatives, particularly those incorporating moieties that promote crystallization (such as phenyl groups or metal complexes), can be analyzed to confirm its structural features. iucr.orgtandfonline.com
Detailed Research Findings:
Although a crystal structure for this compound is not available, extensive crystallographic studies on other enyne-containing compounds and their derivatives provide a clear blueprint for the structural parameters that would be expected. iucr.orgtandfonline.comnih.gov
Confirmation of Stereochemistry and Geometry: An X-ray crystal structure of a suitable derivative would provide unequivocal proof of the (E)-configuration of the double bond. The analysis would reveal a dihedral (torsion) angle of approximately 180° for the H-C=C-H atoms, characteristic of a trans-alkene. Furthermore, it would confirm the linear geometry of the C-C≡C-C unit, with bond angles close to 180°.
Bond Lengths and Angles: High-resolution diffraction data allow for the precise measurement of bond lengths. Studies on various 1,3-enyne derivatives consistently show the C≡C triple bond length to be approximately 1.19 to 1.20 Å. iucr.orgresearchgate.net The C=C double bond length would be expected to be in the typical range for an alkene, and the C-C single bonds would exhibit lengths corresponding to their specific hybridization states.
Solid-State Conformation and Intermolecular Interactions: The crystallographic data would also reveal the preferred conformation of the alkyl chains in the solid state and how the molecules pack together. The analysis of intermolecular distances can identify non-covalent interactions, such as van der Waals forces, which govern the crystal packing arrangement. In more complex derivatives, hydrogen bonds or π-π stacking interactions might be observed. iucr.org
The following table provides representative crystallographic data for the enyne functional motif, as determined from studies on various crystalline enyne derivatives. These values represent the expected parameters for a crystalline derivative of this compound.
| Structural Parameter | Functional Group Moiety | Typical Value | Source |
| Bond Length | C≡C | 1.19 - 1.20 Å | iucr.orgresearchgate.net |
| Bond Angle | C-C≡C | ~173° - 178° | researchgate.net |
| Torsion Angle | H-C=C-H | ~180° | Confirms (E) geometry |
By synthesizing a crystalline derivative, X-ray crystallography serves as the ultimate tool for validating the structural assignments made by other spectroscopic methods and for providing an exact model of the molecule's solid-state architecture. researchgate.net
Computational Chemistry and Theoretical Studies on E 4 Decen 6 Yne Reactivity and Structure
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules like (E)-4-Decen-6-yne. DFT methods are employed to approximate the solutions to the Schrödinger equation, providing valuable insights into the molecule's behavior. These calculations are foundational for understanding the compound's reactivity and spectroscopic characteristics. While specific DFT studies on this compound are not prevalent in publicly available literature, the principles and expected outcomes can be inferred from studies on analogous enyne systems.
The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized around the electron-rich π-systems of the double and triple bonds. The LUMO, conversely, would represent the region where an incoming electron is most likely to reside. A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict these orbital energies and the resulting energy gap. researchgate.netphyschemres.orgresearchgate.net For conjugated systems like enynes, the HOMO-LUMO gap is typically smaller than in their saturated counterparts, indicating enhanced reactivity. physchemres.org The precise energy values are sensitive to the computational method and basis set employed. researchgate.net
Table 1: Representative Frontier Orbital Energies for a Generic Enyne System This table provides illustrative data based on typical DFT calculations for conjugated enynes, as specific data for this compound is not available.
| Orbital | Energy (eV) - Representative Value |
| HOMO | -6.5 to -5.5 |
| LUMO | -1.0 to 0.5 |
| HOMO-LUMO Gap | 5.0 to 6.5 |
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. The energy of a transition state represents the activation barrier of a reaction step, which is a key determinant of the reaction rate. acs.orgpku.edu.cn
For instance, in catalyzed reactions such as enyne metathesis or cycloisomerization, DFT calculations can model the interaction of the this compound substrate with a metal catalyst. rsc.orgacs.org These studies can determine whether a reaction proceeds through a stepwise or concerted mechanism by locating the relevant transition states and intermediates. acs.org The calculated activation free energies for different potential pathways can predict the most favorable reaction route. pku.edu.cnacs.org For example, in gold-catalyzed cycloisomerization of 1,5-enynes, DFT calculations have shown that the reaction proceeds through a series of intermediates with specific activation energies for each step. acs.org Similarly, in molybdenum-catalyzed ring-closing enyne metathesis, DFT has been used to compare the energetics of different proposed mechanistic pathways, such as the "ene-then-yne" versus the "yne-then-ene" route. rsc.org
Table 2: Illustrative Energetic Data for a Hypothetical Enyne Reaction Step This table presents example data to demonstrate the output of DFT calculations on reaction energetics. Values are hypothetical.
| Species | Relative Free Energy (kcal/mol) |
| Reactants (Enyne + Catalyst) | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | +2.1 |
| Transition State 2 | +22.5 (Rate-determining step) |
| Products | -10.7 |
Many reactions of enynes can produce multiple isomers. DFT calculations are critical for understanding and predicting the stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site in a molecule with multiple reactive sites) of these transformations. mdpi.comrsc.org
By calculating the energies of the transition states leading to different products, chemists can predict which isomer will be favored. acs.org The transition state with the lower energy will correspond to the faster-forming, and thus major, product. These computational models can analyze steric and electronic factors that govern selectivity. For example, in copper-catalyzed enantioselective additions to enynes, DFT studies have identified steric hindrance between the substrate and the chiral ligand as the origin of stereoselectivity. mdpi.com Similarly, in rhodium-catalyzed carbocyclization reactions, the stereoelectronic influence of substituents on the enyne has been computationally modeled to explain the observed enantioselectivity. rsc.org For indium-catalyzed cycloisomerization, DFT has been used to explain how the geometry of the starting enyne (E or Z) dictates the stereochemistry of the final product. udc.es
Elucidation of Reaction Mechanisms and Transition State Energetics
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govnih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, taking into account a force field that describes the potential energy of the system. researchgate.netmdpi.com
Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation
Quantum chemical calculations, including DFT and other methods, are essential for predicting and interpreting the spectroscopic properties of this compound. uib.noacademie-sciences.fr These theoretical predictions can be compared with experimental spectra (like Infrared, Raman, and NMR) to validate the calculated structure and electronic properties.
For instance, by calculating the vibrational frequencies of the molecule, a theoretical IR or Raman spectrum can be generated. aip.org The calculated frequencies for the C=C double bond stretch and the C≡C triple bond stretch can be compared to experimental values to confirm the molecule's structure. academie-sciences.frresearchgate.net DFT calculations have been shown to predict the red shift (lowering of frequency) of these stretching vibrations when the enyne interacts with a metal cation, indicating a weakening of the bond upon coordination. academie-sciences.frresearchgate.net Similarly, chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated to aid in the assignment of peaks in an experimental spectrum. uib.no
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for an Enyne Moiety This table illustrates the comparison between calculated and experimental data. The calculated values are representative and depend on the level of theory.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=C Stretch | ~1650-1670 | ~1660 |
| C≡C Stretch | ~2210-2230 | ~2220 |
| =C-H Bending | ~960-980 | ~970 |
Molecular Modeling and Docking Studies for Substrate-Catalyst Interactions and Reactivity Prediction
Molecular docking is a computational technique used to predict how a molecule, such as this compound (the substrate), binds to the active site of a catalyst, often a large metal complex or an enzyme. nih.govcatalysis.blog Docking algorithms explore various possible orientations and conformations of the substrate within the catalyst's binding site and use a scoring function to estimate the binding affinity for each pose. ufms.br
These studies are crucial for understanding the initial steps of a catalytic reaction, such as the association of the substrate with the catalyst. acs.org For reactions involving this compound, docking could be used to predict whether the catalyst preferentially binds to the double bond or the triple bond, which can be a key selectivity-determining step. acs.orgnih.gov The results of docking studies can provide a starting point for more detailed DFT calculations on the reaction mechanism. They can help rationalize observed reactivity and selectivity, and guide the design of new, more efficient catalysts by revealing key interactions (e.g., steric clashes or favorable electronic interactions) between the substrate and the catalyst. mdpi.com
Applications of E 4 Decen 6 Yne As a Strategic Building Block in Organic Synthesis
Synthesis of Complex Organic Molecules and Polycyclic Scaffolds
The enyne motif is a powerful tool for synthetic chemists aiming to build intricate molecular frameworks. nih.gov (E)-4-Decen-6-yne, as a representative enyne, serves as a valuable precursor for generating molecular complexity through various catalytic and thermal reactions. Cycloaddition reactions, in particular, are a cornerstone of this utility, allowing for the formation of diverse cyclic and polycyclic structures. wiley.commdpi.com For instance, the alkene or alkyne functionality within the enyne can participate as a component in Diels-Alder [4+2] cycloadditions, [2+2+2] cycloadditions, and other pericyclic reactions to construct carbocyclic and heterocyclic ring systems. wiley.com
Ene-yne metathesis is another powerful strategy that utilizes enyne substrates to create macrocyclic compounds. pnas.orgresearchgate.net This reaction, often catalyzed by ruthenium or tungsten complexes, can proceed intramolecularly to form cyclic dienes from acyclic enynes. pnas.org Specifically, intramolecular ene-yne metathesis has been shown to produce 1,3-disubstituted diene macrocycles, a reactivity pattern that has been leveraged in the synthesis of complex natural products. pnas.org Furthermore, the strategic placement of functional groups on the enyne backbone allows for subsequent transformations, leading to the rapid assembly of bridged polycyclic scaffolds and other three-dimensional structures that are of significant interest in medicinal chemistry. rsc.orgwhiterose.ac.uk The development of unified synthetic approaches using C-H arylation and subsequent cyclization of amine-containing substrates has expanded the range of accessible bridged ring systems containing both nitrogen and an aromatic ring. whiterose.ac.uk
Table 1: Representative Cycloaddition and Metathesis Reactions Involving Enyne Scaffolds
| Reaction Type | Catalyst/Conditions | Resulting Scaffold | Reference |
|---|---|---|---|
| [2+2+2] Cycloaddition | Rhodium (Rh) catalyst | Substituted Aromatic Rings | mdpi.com |
| Ene-Yne Metathesis | Ruthenium (Ru) or Tungsten (W) complexes | Macrocyclic 1,3-Dienes | pnas.orgresearchgate.net |
| Diels-Alder [4+2] Cycloaddition | Thermal or Lewis Acid | Fused Six-Membered Rings | wiley.compnas.org |
| Fe(III)-Catalyzed Bicyclization | FeCl₃ | Cyclobutarene Frameworks | frontiersin.org |
| C-H Arylation / Cyclization | Palladium (Pd) catalyst | Bridged Polycyclic Amines | rsc.orgwhiterose.ac.uk |
Precursors for Biologically Relevant Architectures and Natural Product Skeletons (e.g., Insect Pheromone Components, Natural Product Analogs)
Conjugated enynes are not merely synthetic curiosities; they are recurring structural motifs found in a variety of natural products and are crucial intermediates in the synthesis of biologically active molecules. nih.govcornell.eduresearchgate.net Their presence in pharmaceuticals and agrochemicals underscores their importance. researchgate.net The specific carbon skeleton of this compound is closely related to components of insect pheromones, which are chemicals used for intraspecific communication.
For example, various decenyl acetates and related structures serve as sex pheromones for numerous Lepidoptera species. researchgate.net The synthesis of these pheromones often involves the stereoselective construction of a double bond and the introduction of an acetate (B1210297) group, processes for which an enyne precursor is well-suited. Syntheses of (E)-5-decen-1-yl acetate, a component of the peach twig borer pheromone, have been developed from alkyne precursors through coupling and subsequent stereoselective reduction. researchgate.net Similarly, the synthesis of the pheromone components of the cocoa pod borer moth involves the stereoselective formation of conjugated double bonds from an enyne intermediate via Sonogashira coupling and selective hydrogenation. researchgate.net The enyne functionality provides a versatile handle for chain extension and stereocontrolled introduction of the alkene geometry (either E or Z), which is critical for biological activity.
Table 2: Examples of Biologically Relevant Molecules with Skeletons Related to this compound
| Compound Name | Class | Biological Relevance | Related Synthetic Precursor | Reference |
|---|---|---|---|---|
| (E)-5-Decen-1-yl acetate | Insect Pheromone | Component of peach twig borer (Anarsia lineatella) pheromone. | 1-tert-butoxy-dec-5-yne | researchgate.net |
| (Z)-5-Tetradecen-1-yl acetate | Insect Pheromone | Component of spotted cutworm (Amathes c-nigrum) pheromone. | 1-tert-butoxy-tetradec-5-yne | researchgate.net |
| (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol | Insect Pheromone | Component of cocoa pod borer moth (Conopomorpha cramerella) pheromone. | Enyne intermediate | researchgate.net |
| Murgantiol | Insect Pheromone | Aggregation pheromone of the harlequin bug (Murgantia histrionica). | Sesquiterpene intermediate | nih.gov |
Contributions to Materials Science and Polymer Chemistry
The reactivity of the enyne moiety extends beyond traditional organic synthesis into the realm of materials science, where it is used to create functional polymers and advanced materials. nih.gov
A significant development in polymer chemistry is the use of the amino-yne "click" reaction for the formation of hydrogels. nih.gov This reaction involves the nucleophilic addition of a primary or secondary amine to an activated alkyne, forming a stable enamine linkage. mdpi.com This process is particularly valuable because it can proceed under mild, physiological conditions without the need for a metal catalyst, making it suitable for biomedical applications. nih.govmdpi.com
Polymers functionalized with alkyne groups can be crosslinked with amine-containing polymers to form hydrogel networks. nih.gov For instance, hydrogels have been synthesized via an amino-yne click reaction between multi-arm PEG-alkyne and multi-arm PEG-amine. nih.gov The resulting enamine bonds within the hydrogel network can be designed to be hydrolytically degradable, particularly under acidic conditions (pH < 6.8), making these materials pH-responsive and suitable for applications like controlled drug delivery and as scaffolds for tissue engineering. nih.govnih.gov
Table 3: Hydrogel Formation via Amino-yne Reactions
| Alkyne-functionalized Polymer | Amine-functionalized Polymer/Molecule | Resulting Material | Key Property | Reference |
|---|---|---|---|---|
| Dialkyne Polyethylene Glycol (DA-PEG) | Poly(MPC-co-AEMA) | pMAD Hydrogel | pH-responsive, self-healable | nih.gov |
| Carboxymethyl Chitosan (alkyne-modified) | Polyethylene Glycol Diamine | Injectable Hydrogel | pH-responsive, degradable | nih.gov |
| Poly-L-lactic acid (PLLA) (alkyne-modified) | Ethylenediamine, Amoxicillin | Antibiotic-immobilized surface | Biocompatible surface | mdpi.com |
Conjugated enynes are fundamental building blocks for advanced materials due to their unique electronic and photophysical properties. cornell.eduresearchgate.net The alternating system of double and triple bonds allows for extended π-conjugation, which is essential for creating organic semiconductors, conductive polymers, and materials for nonlinear optics. cornell.eduresearchgate.netresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are instrumental in synthesizing a vast array of functionalized and conjugated enynes. cornell.eduresearchgate.net These enynes can be polymerized or used as key components in the construction of larger conjugated systems. For example, π-conjugated aromatic enynes have been developed as single-emitting components for white organic light-emitting devices (WOLEDs). researchgate.net In such applications, the material design leverages the emission from isolated molecules combined with longer-wavelength emissions from excimers to produce white light. researchgate.net Furthermore, catalyst-free thiol-yne click polymerization provides a facile route to functional poly(vinylene sulfide)s, which are materials with potential applications in various advanced technologies. ust.hk
Table 4: Applications of Enyne-Derived Conjugated Systems
| Material Type | Synthetic Method | Application | Key Feature | Reference |
|---|---|---|---|---|
| π-Conjugated Aromatic Enyne | Sonogashira cross-coupling | White Organic Light-Emitting Devices (WOLEDs) | Single-component white light emission | researchgate.net |
| Poly(vinylene sulfide)s | Catalyst-free thiol-yne polymerization | Functional Polymers | High molecular weight, regioregular structure | ust.hk |
| Ambipolar Polyimide Films | Electrochemical Polymerization | Electrochromic Devices | Reversible redox processes, stable color changes | ntu.edu.tw |
Future Directions and Emerging Research Avenues for E 4 Decen 6 Yne Chemistry
Development of Next-Generation Catalytic Systems with Enhanced Selectivity and Efficiency for Enyne Transformations
The utility of enynes like (E)-4-Decen-6-yne is profoundly dependent on catalytic transformations. A major frontier in this area is the creation of new catalytic systems that offer superior control over reaction outcomes. The goal is to achieve high levels of selectivity—including regioselectivity, chemoselectivity, and stereoselectivity—and efficiency.
Future developments are expected to focus on several key areas:
Advanced Metal Catalysts: While gold, platinum, and palladium catalysts are well-established in enyne chemistry, research is moving towards more sophisticated systems. rsc.orgnih.gov This includes the design of bimetallic catalysts that can leverage synergistic effects for new or improved reactivity. Ruthenium catalysts, particularly for enyne metathesis, are also a focal point, with new ligand designs enabling more efficient and selective reactions. rsc.orgorganic-chemistry.org
Earth-Abundant Metal Catalysis: To enhance sustainability, there is a growing interest in catalysts based on earth-abundant metals like cobalt, iron, and nickel. chinesechemsoc.orgnih.gov These metals offer a cost-effective and more environmentally friendly alternative to precious metal catalysts. nih.gov
Heterogeneous Catalysis: The development of catalysts supported on materials such as metal-organic frameworks (MOFs) is a promising direction. Supported catalysts can be more stable, easier to separate from the reaction mixture, and recyclable, which is advantageous for industrial applications.
| Catalyst System | Primary Transformation | Key Research Focus | Potential Advantage |
| Gold (Au) / Platinum (Pt) | Cycloisomerization, Cycloadditions | Designing new chiral ligands, understanding complex reaction mechanisms. nih.govresearchgate.net | High efficiency in activating alkynes for nucleophilic attack. nih.govresearchgate.net |
| Ruthenium (Ru) | Enyne Metathesis | Development of more active and selective catalysts for cross and ring-closing metathesis. rsc.orgorganic-chemistry.org | Formation of conjugated dienes and macrocycles. organic-chemistry.org |
| Palladium (Pd) | Cross-Coupling, Carbonylation, Cascade Reactions | Creating novel multicomponent reactions, achieving high stereoselectivity. rsc.orgresearchgate.netresearchgate.net | Versatile reactivity for building complex molecular scaffolds. rsc.orgresearchgate.net |
| Cobalt (Co) / Iron (Fe) / Nickel (Ni) | Hydrosilylation, Cyclizations | Exploring new reaction pathways, replacing precious metals. chinesechemsoc.orgnih.gov | Increased sustainability and reduced cost. nih.gov |
Integration of this compound into Multicomponent and Cascade Reactions
A significant trend in modern organic synthesis is the use of multicomponent and cascade (or domino) reactions to build molecular complexity rapidly. acs.org These reactions combine several bond-forming steps into a single, efficient operation, minimizing waste and purification efforts. Integrating enynes like this compound into such processes is a key area of future research. researchgate.netacs.orgresearchgate.net
Cascade reactions involving enynes can be initiated by the selective activation of either the double or triple bond, triggering a sequence of intramolecular transformations to form polycyclic structures. scilit.comresearchgate.net The development of catalysts that can control these complex pathways is crucial. acs.org Multicomponent reactions, where an enyne is combined with two or more other reactants in one pot, are also being explored to create diverse and complex molecules from simple starting materials. rsc.orgresearchgate.net For example, palladium-catalyzed multicomponent reactions have shown promise in this area. researchgate.netresearchgate.net
Exploration of Photo- and Electro-Chemical Reactivity of Enyne Systems
Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional thermal methods for activating organic molecules. bohrium.comacs.orgnih.gov The application of these techniques to enyne chemistry is a burgeoning field with immense potential.
Photoredox Catalysis: This approach uses visible light to initiate reactions by generating radical intermediates under very mild conditions. acs.orgnih.gov The combination of photoredox catalysis with transition metals, such as nickel, gold, or cobalt, has enabled novel transformations of enynes, including dicarbofunctionalization and enantioselective cyclizations. acs.orgacs.orgrsc.org Future research will likely expand the scope of these reactions to access an even wider range of molecular structures. nih.govresearchgate.net
Electrochemistry: Electrochemical methods provide a "reagent-free" way to perform redox reactions by simply applying an electrical potential. This technique is inherently green and allows for precise control over the reaction's driving force. The electrochemical cyclization of enynes is an area of active investigation, offering a powerful tool for constructing complex ring systems. acs.org
Advancements in Stereoselective Synthesis and Chiral Induction for Enyne Scaffolds
The ability to control the three-dimensional structure of molecules is paramount, particularly in the synthesis of pharmaceuticals and biologically active compounds. Consequently, the development of stereoselective methods for enyne reactions is a major research focus. rsc.orgscholaris.ca
A key goal is the design of new chiral catalysts that can effectively transfer stereochemical information to the products of enyne transformations. This includes:
Chiral Metal Complexes: Researchers are developing novel chiral ligands for metals like gold, rhodium, and copper to induce high levels of enantioselectivity in reactions such as cycloisomerizations and cycloadditions. nih.govnih.govpku.edu.cn For instance, gold(I) complexes with chiral ligands have been successfully used in the enantioselective cyclization of 1,6-enynes. researchgate.netnih.gov
Organocatalysis: Chiral organic molecules can also serve as catalysts, providing a metal-free alternative for asymmetric synthesis.
Dual Catalysis: Combining different catalytic systems, such as photoredox and transition metal catalysis, has emerged as a powerful strategy for achieving stereoselective 1,4-functionalization of 1,3-enynes, leading to valuable chiral allenes. nih.govresearchgate.net
Chemoenzymatic and Biocatalytic Approaches to Enyne Synthesis and Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. seqens.comnih.goveco-vector.com While the application of enzymes to enyne chemistry is still in its early stages, it holds considerable promise. google.com
Future research directions include:
Enzyme Screening and Engineering: Identifying or engineering enzymes that can perform selective transformations on enyne substrates is a primary goal. seqens.comnih.gov For example, enzymes could be developed to selectively reduce the double bond or hydrate (B1144303) the triple bond with high enantioselectivity. mdpi.com
Chemoenzymatic Cascades: This approach combines the strengths of both chemical and biological catalysis. grafiati.commdpi.comnih.gov A chemical catalyst could be used to create a key intermediate from an enyne, which is then transformed by an enzyme in a subsequent step to yield a complex, chiral product. eco-vector.com The integration of enzymes with metal-organic frameworks or in combination with metal catalysts represents an innovative strategy for developing multifunctional catalytic systems for cascade reactions. anr.frrsc.org
Q & A
Q. What are the primary synthetic routes for (E)-4-Decen-6-yne, and how do reaction conditions influence yield and stereochemical purity?
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its isomers?
Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?
Q. How do solvent effects and catalyst design influence the catalytic hydrogenation of this compound?
Q. What discrepancies exist between experimental and computational data for this compound’s thermodynamic properties?
Q. How should researchers address conflicting spectroscopic data in literature for this compound?
Methodological Answer: Perform a meta-analysis of published data, noting instrumental variations (e.g., NMR field strength, solvent deuteration). Replicate experiments under standardized conditions and use statistical tools (t-tests) to assess significance of discrepancies. Cross-reference with computational predictions to identify outliers .
Q. What strategies ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Document exact catalyst batches, solvent purity, and reaction monitoring intervals.
- Share raw data (e.g., NMR FID files) via open-access repositories.
- Use collaborative platforms (e.g., ELN) to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
